Bis(2-ethylhexyl)adipate-13C6

Mass Spectrometry Internal Standard Isotopic Purity

Bis(2-ethylhexyl)adipate-13C6 (DEHA-13C6) is the superior internal standard for DEHA quantification. Unlike deuterated analogs that suffer from chromatographic shift, the adipate-specific 13C6 label ensures perfect co-elution, eliminating ion suppression bias in complex matrices like PM2.5, urine, or food simulants. Ideal for single-IS tracking of DEHA and adipic acid metabolite. Ensure assay precision—choose 13C6 over d4/d8 alternatives.

Molecular Formula C₁₆¹³C₆H₄₂O₄
Molecular Weight 376.52
Cat. No. B1159371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-ethylhexyl)adipate-13C6
SynonymsHexanedioic Acid Bis(2-ethylhexyl) Ester13C6;  ADO13C6;  ADO (Lubricating Oil)13C6;  Adimoll DO13C6;  Adipol 2EH13C6;  Arlamol DO13C6;  Bisoflex DOA13C6;  Crodamol DOA13C6;  DOA13C6;  Dermol DOA13C6;  Di(2-ethylhexyl) adipate13C6;  Diacizer DOA13C6;  Diethylhexy
Molecular FormulaC₁₆¹³C₆H₄₂O₄
Molecular Weight376.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-ethylhexyl)adipate-13C6: An Adipate Moiety-Specific 13C6-Labeled Internal Standard for Plasticizer Quantification


Bis(2-ethylhexyl)adipate-13C6 (DEHA-13C6), bearing the CAS number 2483735-94-8 and molecular formula C₁₆¹³C₆H₄₂O₄ (MW 376.52), is a stable isotope-labeled analog of the plasticizer di(2-ethylhexyl) adipate (DEHA), wherein six carbon-12 atoms of the adipate moiety are uniformly replaced by carbon-13 . It is primarily utilized as an internal standard (IS) for the accurate quantification of DEHA and its metabolites in complex biological and environmental matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) [1].

Limitations of Unlabeled and Deuterated DEHA Analogs for Quantifying Bis(2-ethylhexyl)adipate


In quantitative mass spectrometry, the use of an unlabeled compound as an internal standard fails to correct for analyte losses during sample preparation and ionization suppression/enhancement effects, leading to inaccurate results [1]. While deuterated analogs (e.g., DEHA-d4, DEHA-d8) are a common alternative, their substitution of hydrogen for deuterium alters the analyte's physicochemical properties [2]. This isotopic effect can cause differential chromatographic retention and, critically, a failure to fully co-elute with the target analyte, thereby providing incomplete compensation for variable matrix effects and introducing significant quantitative bias in complex samples [3].

Quantitative Differentiation of Bis(2-ethylhexyl)adipate-13C6 Against Principal Comparators


Mass Spectrometric Discrimination: 6 Da Mass Shift for Bis(2-ethylhexyl)adipate-13C6

Bis(2-ethylhexyl)adipate-13C6 provides a distinct mass shift of +6 Da relative to unlabeled DEHA, ensuring clear resolution from the native analyte's isotopic envelope . In contrast, the deuterated analog DEHA-d4 exhibits a mass shift of +4 Da, which can be insufficient to fully resolve the internal standard from the natural abundance M+2 and M+4 isotopes of the unlabeled analyte, potentially leading to spectral overlap and inaccurate peak integration, especially at low analyte concentrations [1].

Mass Spectrometry Internal Standard Isotopic Purity

Chromatographic Co-Elution and Matrix Effect Compensation: 13C6 Labeling Mitigates Deuterium-Induced Retention Time Shifts

Deuterated internal standards (e.g., DEHA-d8) are known to exhibit a slight but significant shift in chromatographic retention time relative to their unlabeled counterparts due to the physicochemical differences between C-H and C-D bonds [1]. This shift can lead to the internal standard eluting into a different region of the solvent or matrix gradient, experiencing a different degree of ion suppression or enhancement compared to the native analyte [2]. A peer-reviewed study on a structurally analogous 13C6-labeled internal standard demonstrated that a deuterated (²H₇) IS generated a quantitative bias of -38.4% relative to a 13C6-labeled IS, with the 13C6-labeled IS showing no significant bias [2]. By virtue of its 13C6-labeling within the adipate moiety, DEHA-13C6 is expected to exhibit near-identical physicochemical behavior and, consequently, chromatographic co-elution with unlabeled DEHA, ensuring optimal compensation for variable matrix effects.

LC-MS/MS Matrix Effects Isotopic Effect

Adipate Moiety-Specific Labeling Ensures Metabolic Tracing Fidelity for DEHA-13C6

The 13C6 label in DEHA-13C6 is strategically located on the adipic acid core of the molecule . This is a critical differentiation from deuterated analogs like DEHA-d8, where the label is on the ethyl side chains . In vivo, DEHA is rapidly metabolized by esterases, cleaving the molecule and releasing the adipate moiety [1]. Consequently, a side-chain deuterated internal standard (e.g., DEHA-d8) would be unsuitable for quantifying the major urinary metabolite, adipic acid, as the labeled moiety is lost during metabolism. Conversely, the adipate-13C6 label is retained on the adipic acid fragment, making DEHA-13C6 the only suitable internal standard for tracking and quantifying both the parent compound and the key adipate-derived metabolites in a single analytical workflow.

Metabolism Biomonitoring Stable Isotope Tracing

High Isotopic and Chemical Purity of Bis(2-ethylhexyl)adipate-13C6 Ensures Minimal Interference

Commercial sources for Bis(2-ethylhexyl)adipate-13C6 report a minimum chemical purity of 98% and an isotopic enrichment of 99% 13C6 . This high level of isotopic enrichment ensures that the contribution from unlabeled or partially labeled species is negligible, preventing interference with the quantification of native DEHA. In comparison, the minimum purity specification for commercially available DEHA-d4 is often lower, at 95% . A lower purity standard introduces a higher burden of unknown or uncharacterized impurities, which can co-elute and interfere with the analyte or internal standard signal, potentially compromising method accuracy and robustness.

Purity Quality Control Analytical Standard

Optimal Use Cases for Bis(2-ethylhexyl)adipate-13C6 Based on Differential Evidence


Human Biomonitoring Studies for DEHA Exposure

In human biomonitoring studies, accurate quantification of DEHA metabolites in urine is paramount. The adipate-specific 13C6 label is essential for quantifying both the parent compound and the major metabolite, adipic acid, using a single internal standard, a capability not offered by side-chain deuterated analogs [1][2]. This ensures methodological consistency and reduces assay complexity.

Trace-Level Environmental Analysis in Complex Matrices

For quantifying DEHA in complex environmental matrices (e.g., PM2.5 particles, sludge, or biota), the risk of matrix effects is high. The 13C6 labeling ensures near-identical chromatographic retention to the native analyte, providing optimal compensation for ion suppression/enhancement, thereby avoiding the quantitative bias observed with deuterated internal standards [3][4].

Food Contact Material Migration Testing

Regulatory compliance testing for DEHA migration from food packaging requires high analytical specificity and accuracy. The +6 Da mass shift of DEHA-13C6 provides clear spectral resolution from the natural isotopic envelope of unlabeled DEHA, minimizing the risk of crosstalk and ensuring reliable quantification even at low migration levels .

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